molecular formula C12H13NO3 B1389540 2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid CAS No. 1160474-47-4

2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B1389540
CAS No.: 1160474-47-4
M. Wt: 219.24 g/mol
InChI Key: FUWHNFZMBCQYGY-UHFFFAOYSA-N
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Description

2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid is a synthetic cyclopropane derivative intended for research and development purposes. Compounds featuring the cyclopropane ring, particularly those with carboxamide and carboxylic acid functional groups, are of significant interest in medicinal chemistry and pharmaceutical research . Specifically, cyclopropane carboxylic acid derivatives have been investigated for their potential to inhibit the biosynthesis of pro-inflammatory mediators like leukotrienes, which are implicated in inflammatory diseases and respiratory conditions . This structural motif is also explored in the development of ethylene-antagonistic agents, such as certain cyclopropene carboxylates, which are studied for their ability to modulate plant ripening and senescence processes . The benzylcarbamoyl moiety may contribute to the molecule's properties by influencing its lipophilicity and potential interactions with biological targets. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(benzylcarbamoyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11(9-6-10(9)12(15)16)13-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWHNFZMBCQYGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Process:

  • Preparation of Sulfonium or Phosphonium Ylides : Stable sulfonium ylides are synthesized from precursors like alkyl halides and sulfur compounds, often involving halogenation and subsequent base treatment.
  • Reaction with Olefins : The ylide reacts with an activated olefin (e.g., benzyl or substituted styrenes) under mild conditions (10°C to 50°C), leading to cyclopropanation.
  • Carboxylation Step : The cyclopropane carboxylic acid derivatives are obtained through subsequent oxidation or carboxylation steps, often involving oxidants like hydrogen peroxide or potassium permanganate.

Research Findings:

  • A patent describes a process where a tetrahydrothiophenium salt reacts with aqueous bases to generate a ylide, which then undergoes nucleophilic addition to olefins to form cyclopropane esters, later hydrolyzed to acids.

Data Table 1: Cyclopropanation via Sulfonium Ylides

Step Reagents & Conditions Yield Notes
1. Ylide synthesis Alkyl halide + sulfur compound - Stable sulfonium salt formation
2. Cyclopropanation Olefin + ylide, 15-50°C 50-80% Reaction with activated olefins
3. Hydrolysis Ester + aqueous base >70% Acid formation

Suzuki-Miyaura Cross-Coupling for Functionalization

Post-cyclopropanation, functionalization of the cyclopropane ring with benzyl or carbamoyl groups can be achieved via Suzuki-Miyaura cross-coupling . This method involves coupling a brominated or iodinated cyclopropane derivative with boronic acids bearing benzyl or carbamoyl functionalities.

Procedure:

  • Preparation of Brominated Cyclopropane Carboxylic Acid : Starting from cyclopropane-1-carboxylic acid derivatives, bromination at the aromatic ring (para-position) is performed.
  • Coupling Reaction : The brominated intermediate reacts with benzylboronic acid derivatives in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate, often in dioxane/water mixtures.
  • Purification : Chromatography yields the benzylcarbamoyl-substituted cyclopropane derivatives.

Research Findings:

  • A recent study synthesized various biphenyl cyclopropane carboxylic acids via Suzuki coupling, demonstrating yields between 55-77%.

Data Table 2: Suzuki-Miyaura Coupling for Benzylcarbamoyl Derivatives

Entry Substrate Boronic Acid Catalyst Solvent Temperature Yield (%)
1 Brominated cyclopropane Benzylboronic acid Pd(PPh₃)₄ Dioxane/H₂O 80°C 55-77
2 Similar derivatives Various Same Same 80°C 50-70

Oxidative and Non-Catalytic Routes

Alternative routes involve oxidation of cyclopropanecarboxaldehyde or cyclopropanecarboxylate esters to the corresponding acids, often employing oxidants like hydrogen peroxide or potassium permanganate under controlled conditions.

Notable Method:

Limitations:

  • These methods often require careful control of reaction conditions to prevent ring-opening or over-oxidation.

Summary of Preparation Strategies

Method Key Reagents Advantages Drawbacks
Ylide-mediated cyclopropanation Sulfonium or phosphonium salts + olefins High regioselectivity, versatile Multi-step, requires ylide preparation
Suzuki-Miyaura coupling Brominated cyclopropane + boronic acids Functional group tolerance, high yields Requires halogenation step
Oxidative routes Cyclopropanecarboxaldehyde + oxidants Direct conversion, straightforward Over-oxidation risk, ring stability issues

Notes and Recommendations

  • The choice of method depends on the desired substitution pattern and functional groups.
  • Ylide-mediated cyclopropanation offers precise control over stereochemistry but involves complex precursor synthesis.
  • Suzuki coupling provides a flexible platform for introducing benzyl and carbamoyl groups post-cyclopropanation.
  • Oxidative methods are suitable for large-scale production when ring stability is maintained.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Insecticides and Acaricides
One of the primary applications of 2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid is in the development of insecticides and acaricides. The compound serves as an intermediate in the synthesis of substituted phenoxybenzyloxycarbonyl derivatives, which exhibit enhanced insecticidal and acaricidal properties compared to previously known products. These derivatives are effective against a range of pests, including hygiene pests and stored product pests, as well as ectoparasites affecting animals .

Formulation Types
The active compounds derived from this acid can be formulated into various types such as:

  • Solutions
  • Emulsions
  • Wettable powders
  • Suspensions
  • Aerosols
  • Granules

These formulations can be tailored for specific applications, ensuring effective pest control while maintaining stability under different conditions .

Pharmaceutical Applications

Potential Therapeutic Uses
Research indicates that compounds similar to this compound may have potential therapeutic applications, particularly in modulating biological pathways involved in diseases such as diabetes and inflammation. For instance, studies on related compounds have shown promise in agonizing peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and inflammation .

Chemical Synthesis

Synthesis of Chiral Compounds
The compound is also utilized in the synthesis of chiral intermediates. It can be resolved into its optical isomers using resolving agents like N-benzyl-D-2-aminobutanol, allowing for the production of optically pure forms required for various applications in pharmaceuticals . This ability to produce enantiomerically pure compounds is critical for the development of drugs that require specific stereochemistry for efficacy.

Case Studies

Case Study: Insecticidal Efficacy
In a study assessing the effectiveness of formulations containing derivatives of this compound against common agricultural pests, researchers found that these formulations demonstrated significant residual activity on treated surfaces. For example, cabbage plants treated with these formulations showed over 90% mortality in populations of peach aphids within a specified timeframe .

Case Study: Chiral Resolution
Another study focused on the resolution of racemic mixtures involving this compound derivatives. The use of chiral resolving agents led to high enantiomeric excesses (over 98%) for both resolved isomers, showcasing the compound's utility in producing high-purity chiral intermediates essential for drug development .

Mechanism of Action

The mechanism of action of 2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between the target compound and selected analogs from and :

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features
2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid Benzylcarbamoyl (2), Carboxylic acid (1) C₁₂H₁₃NO₃ 219.24 Not provided Aromatic benzyl group enhances hydrophobicity; carbamate may improve stability.
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid Methoxycarbonyl (2), Carboxylic acid (1) C₆H₈O₄ 144.13 88335-97-1 Methoxy group reduces steric bulk; stereospecific (1R,2R) configuration.
trans-2-Cyanocyclopropanecarboxylic acid Cyano (2), Carboxylic acid (1) C₅H₅NO₂ 111.10 39891-82-2 Electron-withdrawing cyano group increases acidity (pKa ~2.1).
Benzyl N-[1-(Hydroxymethyl)cyclopropyl]carbamate Benzylcarbamate (N), Hydroxymethyl (1) C₁₂H₁₅NO₃ 221.25 3999-56-2 Hydroxymethyl group introduces H-bonding potential; carbamate linkage.
1-(Boc-Amino)cyclopropanecarboxylic acid Boc-Amino (1), Carboxylic acid (1) C₉H₁₅NO₄ 201.22 88950-64-5 Bulky tert-butyloxycarbonyl (Boc) group improves lipophilicity (LogP ~1.8).

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP): The benzylcarbamoyl group in the target compound likely increases LogP compared to methoxycarbonyl (compound 1, LogP ~0.5) due to aromaticity. The Boc-protected analog (compound ) has a higher LogP (~1.8), reflecting its tert-butyl group’s hydrophobicity. The cyano-substituted analog (compound 5) exhibits lower LogP (~0.2) due to polarity .
  • Solubility and Permeability: The carboxylic acid group in all compounds enhances water solubility (e.g., compound 1: ~50 mg/mL in aqueous buffers). The Boc group in compound reduces aqueous solubility but improves blood-brain barrier (BBB) permeability, as noted in its "BBB permeability: Yes" classification .
  • Synthetic Accessibility:

    • Compound is synthesized via Boc-protection using standard peptide coupling reagents (e.g., DCC/DMAP in THF) .
    • The target compound may require benzylamine coupling to a cyclopropane carboxylic acid precursor, analogous to methods in .

Biological Activity

2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative notable for its structural complexity, combining a benzylcarbamoyl group and a carboxylic acid functional group. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and proteomics research.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NO3C_{12}H_{13}NO_3, with a molecular weight of approximately 219.24 g/mol. The compound features:

  • Cyclopropane Ring : A three-membered carbon ring that influences its reactivity.
  • Amide Group : Enhances biological activity due to its ability to form hydrogen bonds.
  • Carboxylic Acid Group : Provides acidic properties and potential for ionization.

Biological Activity Overview

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The following sections summarize key findings from recent studies.

Interaction Studies

Research indicates that this compound may exhibit significant binding affinity to specific proteins, suggesting potential therapeutic applications. Interaction studies focus on:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, which could lead to therapeutic benefits in conditions like cancer or inflammation.
  • Receptor Modulation : Its structural features may allow it to modulate receptor activity, influencing cellular signaling pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological macromolecules. These studies reveal:

CompoundBinding Affinity (ΔG, kcal/mol)Target
This compound-6.5ACO2 enzyme
Benzyl sulfides-5.3Cytochrome P450

The data suggest that the compound has a favorable interaction profile with biological targets, indicating its potential as a lead compound for further development .

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step organic reactions, allowing for the production of this compound in laboratory settings. Its applications include:

  • Proteomics Research : Used as a biochemical tool for studying protein interactions.
  • Medicinal Chemistry : Investigated for its potential as an anti-cancer agent due to its structural properties.

Q & A

Q. How can this compound serve as a building block in drug discovery?

  • Methodological Answer :
  • Prodrug Design : Carboxylic acid moiety can be esterified for enhanced bioavailability, with enzymatic cleavage in vivo.
  • Targeted Delivery : Conjugation to antibody-drug conjugates (ADCs) via carbamoyl linkers .
  • Fragment-Based Screening : Utilize the cyclopropane core as a rigid scaffold in SAR studies.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
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2-(Benzylcarbamoyl)cyclopropane-1-carboxylic acid

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